molecular formula C7H14N2O2 B8186046 (alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid

(alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid

Cat. No.: B8186046
M. Wt: 158.20 g/mol
InChI Key: FHCFEIKJIYXGFM-ZBHICJROSA-N
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Description

(alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid is a chiral amino acid derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and glycine derivatives.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the amino and carboxyl groups. This can be achieved through various methods, including reductive amination and carboxylation.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

(alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaS,3S)-rel-alpha-Amino-3-piperidineacetic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl functional groups, which make it versatile for various chemical transformations and biological interactions.

Properties

IUPAC Name

2-amino-2-[(3S)-piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCFEIKJIYXGFM-ZBHICJROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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